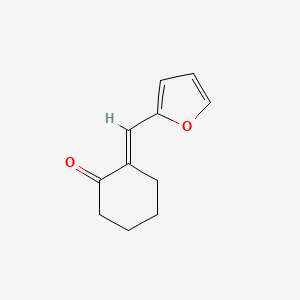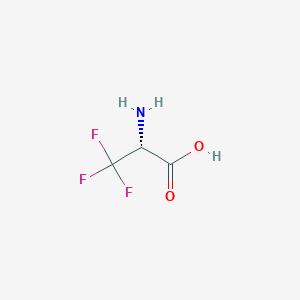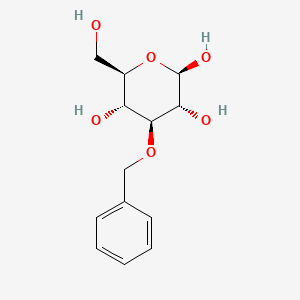
(E)-2-(Furan-2-ylmethylene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, including (E)-2-(Furan-2-ylmethylene)cyclohexanone, often involves one-step reactions between furan and cyclohexanone or similar compounds. For instance, a type II photoinitiator containing a furan structure, 2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC), was synthesized via a one-step reaction demonstrating the compound's potential in photopolymerization applications due to its large conjugation structure (Li et al., 2019). This synthesis route highlights the compound's utility in creating materials sensitive to visible light, such as in 3D printing materials.
Molecular Structure Analysis
The molecular structure of (E)-2-(Furan-2-ylmethylene)cyclohexanone and its derivatives has been a subject of extensive analysis. X-ray diffraction studies have been employed to determine the configuration and conformation of related compounds, revealing insights into their structural characteristics (Golikov et al., 2006). These studies help in understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
(E)-2-(Furan-2-ylmethylene)cyclohexanone participates in various chemical reactions, indicating its versatility. For example, its involvement in photoinitiated polymerization demonstrates its potential as a photoinitiator in creating polymers (Li et al., 2019). Additionally, its autocondensation reactions have been studied, leading to the formation of different furan derivatives, showcasing its utility in synthetic organic chemistry (Svetozarskii et al., 1964).
Physical Properties Analysis
The physical properties of (E)-2-(Furan-2-ylmethylene)cyclohexanone and its derivatives, such as crystallizability and thermal behavior, have been the subject of research. These studies have implications for the compound's application in materials science, particularly in the development of polymers with specific thermal and mechanical characteristics (Wang et al., 2016).
Chemical Properties Analysis
The chemical properties of (E)-2-(Furan-2-ylmethylene)cyclohexanone, such as its reactivity in cycloaddition reactions and its role as a photoinitiator, have been extensively studied. These properties are critical for its application in synthetic chemistry and materials science, providing insights into its potential use in creating new materials and compounds (Li et al., 2019).
Scientific Research Applications
Use in Photopolymerization for 3D Printing : A study by Li et al. (2019) discussed the synthesis of a type II photoinitiator containing the furan structure, which showed potential for use in light-color materials with visible light photopolymerization, such as 3D photopolymerization printing material with long wavelength LED lamps (Li et al., 2019).
Transformation into Oxazinone and Pyrimidinone Heterocycles : Hashem et al. (2017) explored the conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives, indicating its utility in synthesizing complex heterocyclic structures (Hashem et al., 2017).
Formation of Furan Derivatives : Svetozarskii et al. (1964) demonstrated the formation of furan derivatives, including 1,2,3,4,6,7,8,9-octahydrodibenzofuran, as products of intramolecular rearrangement of 2-cyclohexylidenecyclohexanone (Svetozarskii et al., 1964).
Green Corrosion Inhibitors : Guimarães et al. (2020) evaluated nitrogenated derivatives of furfural, including (E)-2-(Furan-2-ylmethylene)cyclohexanone, as corrosion inhibitors for mild steel in HCl solution, indicating its application in corrosion protection (Guimarães et al., 2020).
Enantioselective Ene-Reduction by Fungi : Jimenez et al. (2019) reported the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl) propanamide by marine and terrestrial fungi, showcasing its potential in green organic chemistry (Jimenez et al., 2019).
Catalytic Oxidation Reactions : Modi et al. (2014) investigated zeolite-Y-based hybrid nanocatalysts for catalytic oxidation reactions, involving transition metal complexes of (E)-2-(Furan-2-ylmethylene)cyclohexanone, highlighting its role in catalysis (Modi et al., 2014).
Polymer Modification : Wang et al. (2016) synthesized a series of copolyesters incorporating furan derivatives, indicating the utility of this compound in polymer science (Wang et al., 2016).
Photoinduced Direct Oxidative Annulation : Zhang et al. (2017) explored the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, demonstrating the compound's relevance in organic synthesis (Zhang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h3,5,7-8H,1-2,4,6H2/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLILSZDCLCSYMR-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CC2=CC=CO2)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C/C2=CC=CO2)/C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furylmethylene)cyclohexanone | |
CAS RN |
10496-51-2 |
Source


|
| Record name | 2-(2-furfurylidene)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)

![2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate](/img/structure/B1148255.png)
![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)

![2-[(1E,3Z)-1,3-Pentadien-1-yl]-1,3-benzothiazole](/img/structure/B1148264.png)